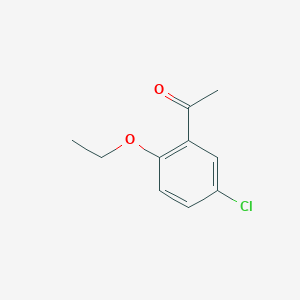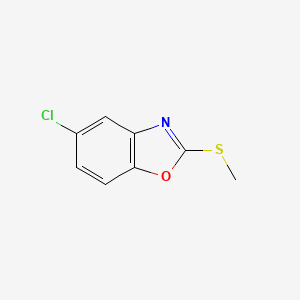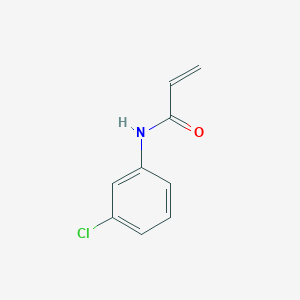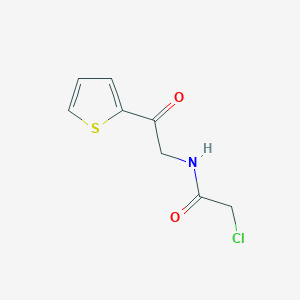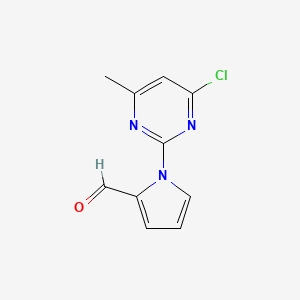![molecular formula C13H22N2O2 B3024600 Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester CAS No. 1313279-47-8](/img/structure/B3024600.png)
Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester
Descripción general
Descripción
Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester is a chemical compound with the formula C13H22N2O2 and a molecular weight of 238.32598 .
Molecular Structure Analysis
The molecular structure of this compound is based on a carbamic acid core, which consists of a carbonyl (C=O) group and a hydroxyl (OH) group attached to the same carbon atom. This core is further modified with a N-[trans-4-(cyanomethyl)cyclohexyl] group and a 1,1-dimethylethyl ester group .Aplicaciones Científicas De Investigación
Chemical Ionization and Collision-Induced Dissociation Studies : Research on related compounds, like dimethyl and diethyl esters of cis-cyclohexane dicarboxylic acids, has shown significant insights into chemical ionization and collision-induced dissociation effects. These studies are crucial for understanding the behavior of carbamic acid esters in various chemical environments (Etinger, Idina, & Mandelbaum, 1993).
Structure-Property Relationships in FAAH Inhibitors : Carbamic acid esters, such as those related to cyclohexylcarbamic acid, have been studied for their role as fatty acid amide hydrolase (FAAH) inhibitors. The structure-stability relationships of these compounds, particularly their chemical and biological stability, are essential for understanding their pharmacokinetic and toxicological properties (Vacondio et al., 2009).
Application in Palladium-Catalyzed Amination : Carbamic acid esters have been utilized as ammonia equivalents in palladium-catalyzed amination of aryl halides, highlighting their utility in organic synthesis and the preparation of anilines with sensitive functional groups (Mullick et al., 2010).
Insect Pest Control Agents : Derivatives of carbamic acid esters have been explored as juvenogens, compounds with potential application in insect pest control. The synthesis and stereochemical manipulation of these compounds are critical for enhancing their effectiveness in controlling insect populations (Wimmer et al., 2007).
Tolylenediisocyanate Synthesis Without Phosgene : Carbamic acid esters have been utilized in the synthesis of tolylenediisocyanate, a crucial chemical in various industrial applications. The process involves alkoxycarbonylation and pyrolysis of carbamates, demonstrating an alternative method for synthesizing diisocyanates without using phosgene (Aso & Baba, 2003).
Stereochemical Interactions in Muscarinic Receptor Inhibition : Stereoisomers related to carbamic acid esters have been studied for their inhibitory effects on muscarinic receptors. These studies are significant in understanding how stereochemical modifications in molecules can affect their affinity and selectivity for different receptor subtypes (Barbier et al., 1995).
Synthesis of Carbamic Esters from Carbon Dioxide : Carbamic esters have been synthesized directly from carbon dioxide, epoxides, and primary or secondary aliphatic amines. This method represents an environmentally friendly approach to synthesizing carbamic esters, demonstrating the potential for using carbon dioxide in organic synthesis (Yoshida & Inoue, 1980).
Mecanismo De Acción
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a refrigerator . This suggests that its bioavailability could be influenced by factors such as temperature and formulation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For tert-butyl N-[4-(cyanomethyl)cyclohexyl]carbamate, factors such as temperature and pH could potentially affect its stability and activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[4-(cyanomethyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h10-11H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWFOACIVWBZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



